(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl
Description
(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl is a chiral diamine salt with the molecular formula C₈H₁₁ClN₂·2HCl (MW: 170.64) . The compound features a single 4-chlorophenyl substituent at the (1R)-position of an ethane-1,2-diamine backbone. Limited data on its specific uses are available in the provided evidence, but its structural analogs suggest roles in medicinal chemistry and catalysis.
Properties
Molecular Formula |
C8H13Cl3N2 |
|---|---|
Molecular Weight |
243.6 g/mol |
IUPAC Name |
(1R)-1-(4-chlorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11ClN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m0../s1 |
InChI Key |
DNVCBKWSTIEQSN-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)N)Cl.Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CN)N)Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis of the Chiral Diamine Core
The synthesis of the (1R)-enantiomer typically involves stereoselective methods to ensure the correct configuration at the chiral center:
Chiral Resolution of Racemic Mixtures : One classical approach is to prepare the racemic 1-(4-chlorophenyl)ethane-1,2-diamine and then resolve the enantiomers using chiral acids or chromatography. This method is less efficient but widely used when direct asymmetric synthesis is challenging.
Asymmetric Catalytic Reduction : More modern methods employ asymmetric catalytic hydrogenation or reduction of corresponding imines or ketones bearing the 4-chlorophenyl substituent. Chiral catalysts such as Rh, Ru, or Ir complexes with chiral ligands can afford high enantiomeric excess of the (1R)-enantiomer.
Chiral Auxiliary-Based Synthesis : Another approach uses chiral auxiliaries attached to precursor molecules to induce stereoselectivity during key bond-forming steps, followed by removal of the auxiliary to yield the chiral diamine.
Typical Synthetic Route
A representative synthetic route involves the following steps:
Starting Material : 4-Chlorophenylacetaldehyde or 4-chlorophenylacetone derivatives are commonly used as starting materials.
Formation of an Intermediate Imine or Oxime : Reaction with ammonia or a primary amine forms an imine intermediate.
Reduction to Diamine : The imine is stereoselectively reduced using a chiral catalyst or reducing agent (e.g., catalytic hydrogenation with chiral Rh or Ru catalysts, or chemical reduction with chiral borohydrides).
Salt Formation : The free base diamine is then converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol, isopropanol).
Reaction Conditions and Yields
| Step | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| Imine Formation | 4-Chlorophenylacetaldehyde + NH3 or amine | Mild heating, solvent: ethanol or methanol | 85-95 |
| Asymmetric Reduction | Chiral Rh or Ru catalyst, H2 gas, solvent | Room temp to 50°C, pressure 1-5 atm | 80-98 |
| Salt Formation | HCl gas or aqueous HCl, solvent: ethanol | Room temp, stirring until precipitation | >95 |
Purification and Characterization
- The dihydrochloride salt precipitates out and is filtered, washed, and dried.
- Purity is confirmed by NMR (1H and 13C), chiral HPLC to verify enantiomeric excess, and elemental analysis.
- Additional characterization includes melting point determination and IR spectroscopy to confirm salt formation.
Research Findings and Optimization
Studies have shown that the choice of chiral catalyst and reaction conditions critically influences enantiomeric purity and yield. For example, Rhodium complexes with BINAP ligands have afforded enantiomeric excesses above 99% in reductions of related imines.
Salt formation with hydrochloric acid stabilizes the diamine and facilitates handling and storage. The dihydrochloride form is more crystalline and less hygroscopic than the free base.
Alternative methods using enzymatic resolution or biocatalytic asymmetric synthesis have been explored but are less common in industrial settings.
Summary Table of Preparation Methods
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Resolution | Separation of racemic mixture using chiral acids or chromatography | Simple, no chiral catalyst needed | Low efficiency, waste of undesired enantiomer |
| Asymmetric Catalytic Reduction | Use of chiral metal catalysts to reduce imines | High enantiomeric purity, scalable | Requires expensive catalysts, optimization needed |
| Chiral Auxiliary Synthesis | Use of chiral auxiliaries to induce stereochemistry | High stereoselectivity | Additional steps for auxiliary attachment/removal |
| Enzymatic Resolution | Use of enzymes to selectively react one enantiomer | Mild conditions, environmentally friendly | Limited substrate scope, slower reactions |
Chemical Reactions Analysis
(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl has been studied for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with various biological targets.
- Antihistaminic Activity : Research indicates that this compound exhibits antihistaminic properties, making it a candidate for treating allergic reactions and conditions like asthma. A study published in Martindale highlights its effectiveness in managing dermatological disorders through antihistamines .
Material Science
The compound's unique chemical structure enables its use in synthesizing advanced materials. It has been utilized in creating polymers with enhanced thermal stability and mechanical properties.
- Polymer Synthesis : The incorporation of this compound into polymer matrices has shown improved performance characteristics. For instance, studies have demonstrated that polymers containing this compound exhibit increased resistance to thermal degradation .
Crystal Engineering
Recent investigations into the crystal structures of related compounds have provided insights into polymorphism and configurational disorder. The polymorphic forms of this compound have been analyzed to understand their stability and potential applications in drug formulation .
Case Studies
Mechanism of Action
The mechanism of action of (1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with its analogs:
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight | ClogP* (Estimated) | Key Features |
|---|---|---|---|---|---|
| (1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl | 4-Cl | C₈H₁₁ClN₂·2HCl | 170.64 | ~1.2 | Single Cl, (1R) configuration |
| (1R)-1-(3-Bromophenyl)ethane-1,2-diamine 2HCl | 3-Br | C₈H₁₃BrCl₂N₂ | 288.01 | ~1.8 | Bromine increases lipophilicity |
| (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine | 4-F (two groups) | C₁₄H₁₄F₂N₂ | 260.28 | ~1.5 | Two F groups, (1R,2R) chiral centers |
| 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine | 4-Cl (two groups) | C₁₄H₁₄Cl₂N₂ | 293.19 | ~2.3 | Symmetric Cl substitution |
| (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine | 4-OCH₃ (two groups) | C₁₆H₂₀N₂O₂·2HCl | 349.26 | ~0.9 | Electron-donating OCH₃ groups |
*ClogP values estimated based on substituent contributions .
Key Observations:
- Fluorine, being more electronegative, may improve hydrogen-bonding interactions in biological systems .
- Substituent Number : Bis-substituted analogs (e.g., 1,2-Bis(4-chlorophenyl)) exhibit higher ClogP values due to additional aromatic groups, which could improve binding to hydrophobic targets but increase steric hindrance .
- Stereochemistry : The (1R) configuration in the target compound vs. (1R,2R) in bis-substituted analogs (e.g., 1,2-Bis(4-fluorophenyl)) influences spatial orientation, critical for enantioselective catalysis or receptor binding .
- Functional Group Diversity : Methoxy groups (e.g., 4-OCH₃ analog) reduce lipophilicity and enhance solubility, favoring aqueous-phase applications .
Biological Activity
(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2HCl is a chiral diamine compound with significant biological activity. It has garnered attention for its potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure consists of a central ethane backbone substituted with a 4-chlorophenyl group and two amine functionalities. This configuration contributes to its biological properties.
Research indicates that this compound acts through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Interaction : It interacts with various receptors, potentially modulating neurotransmitter systems and influencing physiological responses.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains. |
| Antitumor | Demonstrates potential in inhibiting tumor cell proliferation. |
| Neuroprotective | May provide protective effects in neurodegenerative conditions. |
| Anti-inflammatory | Reduces inflammation in various experimental models. |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
- Antitumor Properties : In vitro studies showed that this compound significantly reduced the viability of cancer cell lines by inducing apoptosis .
- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential in treating neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:
- Absorption : Rapidly absorbed upon administration.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted through urine as metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
